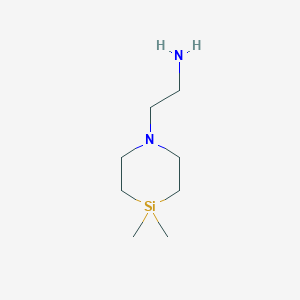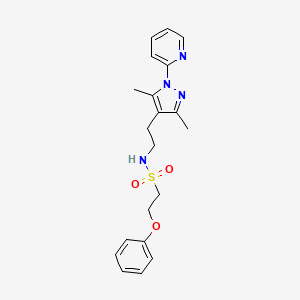
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxyethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxyethanesulfonamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Receptor Ligands Design
Research indicates the potential of N-alkylated arylsulfonamide derivatives in designing selective receptor ligands, particularly for the 5-HT7 receptor, with implications for treating central nervous system disorders. For instance, specific derivatives have been identified as potent and selective 5-HT7 receptor antagonists, showing antidepressant-like and pro-cognitive properties in animal models. This highlights the compound's relevance in developing treatments for depression and cognitive impairments (Canale et al., 2016).
Antibacterial Agents
Novel heterocyclic compounds containing a sulfonamido moiety, synthesized through reactions with various active methylene compounds, have shown significant antibacterial activities. This suggests the utility of such compounds, possibly including N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxyethanesulfonamide, in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Functionalized Sulfonamide Synthesis
The compound has potential applications in the synthesis of functionalized sulfonamides, as demonstrated by studies involving the reaction of arylsulfonyl isocyanates with diketene to produce N 1 -[(2,6-dimethyl-4-oxo-4 H-pyran-3-yl)carbonyl]-1-arylsulfonamide derivatives. Such derivatives are of interest for further chemical transformations and could have implications in materials science or as intermediates in pharmaceutical synthesis (Alizadeh, Zohreh, & Zhu, 2008).
Antimicrobial and Antitumor Applications
Pyrazolopyrimidine derivatives incorporating the phenylsulfonyl moiety have been synthesized, showing notable antimicrobial activities against various bacterial strains. This underscores the potential of this compound derivatives in antimicrobial and possibly antitumor research, given the broad interest in sulfonamide compounds for these applications (Alsaedi, Farghaly, & Shaaban, 2019).
Molecular Electronics and Photonics
The unique electronic effects of sulfonamide groups have been explored in the context of optically and magnetically active materials, indicating the compound's potential in the development of new materials for electronics and photonics. Such studies can lead to advances in molecular electronics, where the electron-withdrawing properties of sulfonamide groups are leveraged for tuning electronic and optical properties of materials (Edder et al., 2000).
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-16-19(17(2)24(23-16)20-10-6-7-12-21-20)11-13-22-28(25,26)15-14-27-18-8-4-3-5-9-18/h3-10,12,22H,11,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIQZMWREAQQSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Trifluoromethyl)pyridin-2-yl]-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2405465.png)
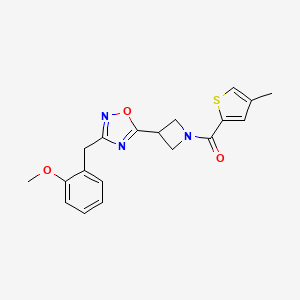

![2-(1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2405469.png)
![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2405475.png)

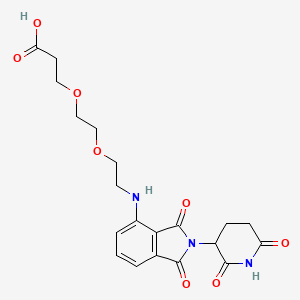

![3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2405483.png)
![1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2405484.png)
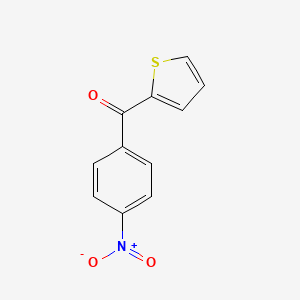
![3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2405486.png)
